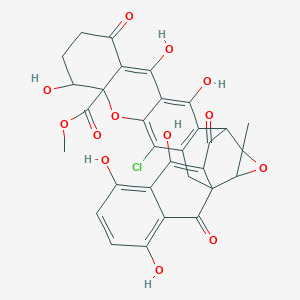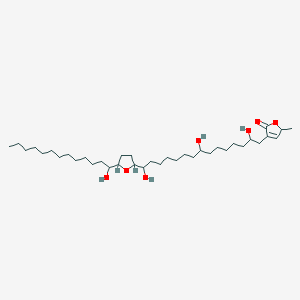
Adipate-adipic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipate-adipic acid is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a diacid that is derived from adipic acid and has two carboxylic acid groups. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
Mécanisme D'action
The mechanism of action of adipate-adipic acid is not fully understood. However, it has been suggested that it can act as a crosslinking agent for polymers, thereby improving their mechanical properties. This compound has also been shown to inhibit the corrosion of metals by forming a protective film on their surface.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity, making it suitable for various biomedical applications. Studies have also shown that it can be metabolized by the body, making it a potential candidate for drug delivery systems. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using adipate-adipic acid in lab experiments include its low toxicity, biodegradability, and potential applications in various fields. However, the limitations include the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the study of adipate-adipic acid. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its mechanism of action and biochemical and physiological effects in more detail. Further studies are also needed to explore its potential applications in various fields, such as drug delivery systems and corrosion inhibitors.
Conclusion:
In conclusion, this compound is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
Adipate-adipic acid can be synthesized using various methods, including the reaction between adipic acid and thionyl chloride, followed by the reaction with adipic dihydrazide. Another method involves the reaction between adipic dihydrazide and succinic anhydride. The synthesis of this compound can also be achieved by the reaction between adipic acid and adipic dihydrazide in the presence of a catalyst.
Applications De Recherche Scientifique
Adipate-adipic acid has been studied for its potential applications in various fields, including the development of biodegradable polymers, drug delivery systems, and as a corrosion inhibitor. In the field of biodegradable polymers, this compound has been used as a building block for the synthesis of polyesters. These polyesters have shown to have good mechanical properties and biodegradability, making them suitable for various applications, such as packaging materials and medical implants.
Propriétés
Numéro CAS |
134886-82-1 |
|---|---|
Formule moléculaire |
C18H28Na2O14-4 |
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
disodium;hexanedioate;dihydrate |
InChI |
InChI=1S/3C6H10O4.2Na.2H2O/c3*7-5(8)3-1-2-4-6(9)10;;;;/h3*1-4H2,(H,7,8)(H,9,10);;;2*1H2/q;;;2*+1;;/p-6 |
Clé InChI |
JLNFSSWNUUGYSP-UHFFFAOYSA-H |
SMILES |
C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |
SMILES canonique |
C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |
Synonymes |
adipate-adipic acid sodium hydrogen adipate-adipic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)